molecular formula C10H14N2O B13625331 3-(6-Methylpyridin-3-yl)morpholine

3-(6-Methylpyridin-3-yl)morpholine

Cat. No.: B13625331
M. Wt: 178.23 g/mol
InChI Key: AIMRGILHCMJVAL-UHFFFAOYSA-N
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Description

3-(6-Methylpyridin-3-yl)morpholine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 6-position and linked to a morpholine moiety at the 3-position. The morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility in polar solvents and contributes to the compound’s basicity.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(6-methylpyridin-3-yl)morpholine

InChI

InChI=1S/C10H14N2O/c1-8-2-3-9(6-12-8)10-7-13-5-4-11-10/h2-3,6,10-11H,4-5,7H2,1H3

InChI Key

AIMRGILHCMJVAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2COCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridin-3-yl)morpholine typically involves the reaction of 6-methylpyridin-3-yl halides with morpholine under suitable conditions. One common method involves the use of 6-methylpyridin-3-yl bromide and morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of 3-(6-Methylpyridin-3-yl)morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridin-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(6-Methylpyridin-3-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridin-3-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses. For example, it has been studied as a muscarinic receptor agonist, which can modulate cognitive functions and protect neurons from oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(6-Methylpyridin-3-yl)morpholine with structurally related pyridine-morpholine derivatives, focusing on substituent effects, physicochemical properties, and functional diversity.

Substituent Effects on Pyridine-Morpholine Derivatives

Compound Name Substituent (Pyridine Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(6-Methylpyridin-3-yl)morpholine -CH₃ (6-position) C₁₀H₁₄N₂O 178.24 Hypothesized higher lipophilicity due to methyl group; potential CNS activity
4-((6-Chloropyridin-3-yl)methyl)morpholine -Cl (6-position) C₁₀H₁₃ClN₂O 212.68 Chlorine increases electrophilicity; used in agrochemical intermediates
6-Morpholin-4-yl-3-nitropyridin-2-amine -NO₂ (3-position) C₉H₁₁N₅O₃ 249.22 Nitro group enhances electron deficiency; precursor in explosive or dye synthesis
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate -Br (6), -Cl (2), acrylate ester C₉H₇BrClNO₂ 292.52 Halogenated pyridine with applications in polymer chemistry

Key Research Findings

  • In contrast, chloro and nitro groups (electron-withdrawing) reduce electron density, favoring electrophilic attacks . The nitro derivative (C₉H₁₁N₅O₃) exhibits a higher molecular weight (249.22 g/mol) and likely lower solubility in aqueous media compared to the methyl analog .
  • Steric and Solubility Considerations: Methyl substituents may reduce steric hindrance compared to bulkier aryl or halogen groups (e.g., bromine in C₉H₇BrClNO₂), improving synthetic accessibility . Morpholine’s oxygen atom enhances solubility in polar solvents, but methyl groups could counterbalance this by increasing hydrophobicity .
  • Thermal Stability: While melting points for the target compound are unavailable, analogs like 3-cyano-2-methoxy-4-(n-methoxyphenyl)pyridin-6-yl derivatives (e.g., mp 243–244°C in ) suggest that substituents significantly influence thermal stability. Methyl groups may lower melting points compared to nitro or cyano groups due to reduced intermolecular interactions .

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